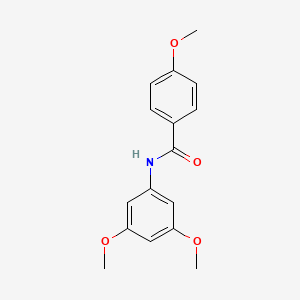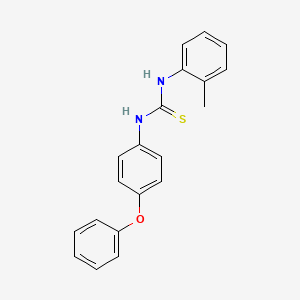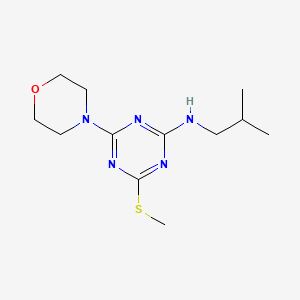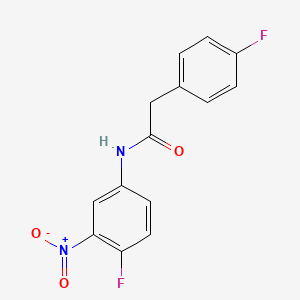![molecular formula C21H19N3O B5789866 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)
3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, also known as MPP, is a heterocyclic compound that has gained attention due to its potential therapeutic applications. MPP belongs to the class of pyrazolopyridine derivatives, which have been found to exhibit various biological activities.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2 activity, 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine reduces the production of prostaglandins and thereby reduces pain and inflammation. In cancer cells, 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of pain and inflammation. 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has also been found to induce apoptosis in cancer cells, which could potentially lead to the development of anticancer drugs. In addition, 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been found to exhibit antioxidant activity, which could protect cells from oxidative stress.
実験室実験の利点と制限
3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has also been extensively studied for its biological activities, which makes it a promising candidate for further research. However, there are also some limitations to the use of 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine in lab experiments. 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is not very soluble in water, which could limit its use in aqueous systems. In addition, 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has not been extensively studied for its toxicity, which could limit its use in vivo.
将来の方向性
There are several future directions for the research on 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. One direction is to investigate the potential of 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as an anticancer drug. 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been found to induce apoptosis in cancer cells, and further studies could explore its efficacy in vivo. Another direction is to investigate the potential of 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as an anti-inflammatory and analgesic drug. 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been found to inhibit COX-2 activity and reduce the production of prostaglandins, which could make it a promising candidate for the treatment of pain and inflammation. Finally, further studies could explore the potential of 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as an antioxidant and its effects on oxidative stress.
合成法
The synthesis of 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves the reaction of 4-methoxybenzaldehyde, 2,6-dimethylpyridine-3-carboxylic acid, and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and aromatization, to yield 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as a yellow solid. The yield of 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
科学的研究の応用
3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, such as anti-inflammatory, analgesic, and antitumor properties. 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
特性
IUPAC Name |
3-(4-methoxyphenyl)-4,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-14-13-15(2)22-21-19(14)20(16-9-11-18(25-3)12-10-16)23-24(21)17-7-5-4-6-8-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADPYVGIBWSHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)

![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)

![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)
![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)

![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)
![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)

![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)